1-Tetradecanol, phosphate, sodium salt

Beschreibung

Contextualization of Alkyl Phosphate (B84403) Salts in Scientific Research

Alkyl phosphate salts represent a significant class of organic compounds that have been the subject of extensive scientific investigation. mdpi.com These molecules are esters of phosphoric acid and an alcohol, resulting in a structure that combines a phosphate group with an alkyl chain. mdpi.com Historically, research into alkyl phosphates has been driven by their widespread use as surfactants, emulsifiers, and anti-static agents in various industries. nih.gov In the realm of materials science, their ability to modify surfaces and interfaces is of particular importance. nih.gov

The synthesis of alkyl phosphate esters is typically achieved through the reaction of an alcohol with a phosphorylating agent, such as phosphorus pentoxide or polyphosphoric acid. nih.gov The choice of synthetic route can influence the final product composition, particularly the ratio of monoalkyl to dialkyl phosphate esters, which in turn affects the material's properties. nih.gov Research has shown that the length of the alkyl chain is a critical determinant of the surfactant properties of these salts. nih.gov Longer alkyl chains generally lead to a lower critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. sigmaaldrich.com This property is fundamental to their application in areas such as emulsion polymerization and the formation of nanostructured materials. researchgate.netresearchgate.net

Amphiphilic Nature and Molecular Design Principles

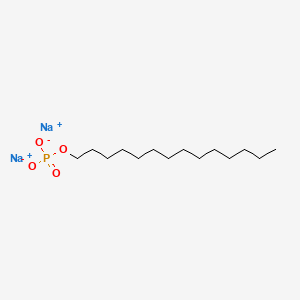

The defining characteristic of 1-Tetradecanol (B3432657), phosphate, sodium salt is its amphiphilic nature. The molecule consists of a long, 14-carbon alkyl chain (myristyl group) that is hydrophobic, meaning it repels water, and a charged sodium phosphate group that is hydrophilic, meaning it is attracted to water. nih.gov This molecular architecture is a key principle in the design of functional materials.

The hydrophobic tail has a strong affinity for non-polar environments, while the hydrophilic head readily interacts with aqueous phases. This dual affinity drives the molecules to accumulate at interfaces, such as oil-water or air-water interfaces, where they can reduce the interfacial tension. nih.gov This reduction in surface tension is a fundamental property that makes these compounds effective as emulsifiers and stabilizers. researchgate.net

The self-assembly of amphiphilic molecules into organized structures like micelles, vesicles, and lamellar phases is a cornerstone of their application in advanced materials. In the case of 1-Tetradecanol, phosphate, sodium salt, the balance between the hydrophobic and hydrophilic portions of the molecule dictates the geometry of these self-assembled structures. This balance can be tuned by altering the alkyl chain length or the nature of the headgroup, allowing for the rational design of materials with specific nanoscale architectures. nih.gov

Overview of Research Trajectories for Long-Chain Phosphate Esters

Research into long-chain phosphate esters, including this compound, is following several promising trajectories in advanced materials science. One significant area of investigation is their use as structure-directing agents or templates for the synthesis of nanomaterials. sigmaaldrich.com The self-assembled structures of these surfactants can act as nanoscale reactors or scaffolds for the formation of nanoparticles with controlled size and morphology.

Another important research direction is the development of functional polymers and composites. Long-chain phosphate esters can be incorporated into polymer matrices to enhance properties such as flame retardancy, corrosion inhibition, and adhesion. nih.gov For example, phosphorus-containing polymers are being explored for their ability to form protective films on metal surfaces. nih.gov

Furthermore, the interaction of long-chain alkyl phosphates with layered materials, such as layered double hydroxides (LDHs), is a burgeoning field of study. sigmaaldrich.com By intercalating these surfactant molecules between the layers of LDHs, researchers can create novel hybrid materials with tailored properties for applications in areas like drug delivery and catalysis. The ability of the phosphate group to interact with the positively charged LDH layers makes these surfactants particularly well-suited for this purpose. sigmaaldrich.com

Interactive Data Tables

Table 1: Physicochemical Properties of a Related Compound: Sodium Myristate

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 4.5 mM | sigmaaldrich.com |

| Surface Tension at CMC | ~40 mN/m |

Note: Data for sodium myristate, a carboxylate surfactant with the same alkyl chain length, is provided as a proxy due to the limited availability of specific data for sodium myristyl phosphate.

Table 2: Influence of Alkyl Chain Length on Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates

| Compound | Alkyl Chain Length | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (B86663) | 12 | 8.3 | researchgate.net |

| Sodium Tetradecyl Sulfate | 14 | 2.1 | researchgate.net |

Note: This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for a related class of anionic surfactants.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

97435-27-3 |

|---|---|

Molekularformel |

C14H29Na2O4P |

Molekulargewicht |

338.33 g/mol |

IUPAC-Name |

disodium;tetradecyl phosphate |

InChI |

InChI=1S/C14H31O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);;/q;2*+1/p-2 |

InChI-Schlüssel |

HAVHUGIUPJOKHX-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 1-Tetradecanol (B3432657), Phosphate (B84403), Sodium Salt

The synthesis of 1-Tetradecanol, phosphate, sodium salt from 1-tetradecanol involves direct phosphorylation followed by the formation of the sodium salt. Several strategies have been developed to achieve this transformation efficiently.

Direct Phosphorylation Strategies

Direct phosphorylation of long-chain alcohols like 1-tetradecanol is a common method for producing the corresponding phosphate esters. The choice of phosphorylating agent is crucial and significantly influences the reaction's outcome and product distribution.

One of the most established methods involves the reaction of the alcohol with phosphorus pentoxide (P₂O₅) . acs.orgresearchgate.netepo.org This reaction typically yields a mixture of mono- and dialkyl phosphates. The ratio of these products can be influenced by the reaction conditions, such as the molar ratio of the reactants and the temperature. The reaction is generally carried out by adding phosphorus pentoxide to the alcohol, which can be heated to ensure it is in a liquid state, as 1-tetradecanol is a solid at room temperature.

Another effective phosphorylating agent is polyphosphoric acid (PPA) . researchgate.net The reaction of an alcohol with PPA can also produce a mixture of phosphate esters. The composition of the resulting product is dependent on the average chain length of the polyphosphoric acid used. researchgate.net

Pyrophosphoric acid has also been utilized for the synthesis of monoalkyl phosphates from primary alcohols. google.comacs.org This method involves reacting the alcohol with pyrophosphoric acid, which can lead to the formation of the desired monoalkyl phosphate.

The table below summarizes the common direct phosphorylation strategies.

| Phosphorylating Agent | Precursor Alcohol | Key Aspects | Resulting Products |

| Phosphorus Pentoxide (P₂O₅) | 1-Tetradecanol | Reaction conditions influence product ratio. | Mixture of mono- and di-tetradecyl phosphate. |

| Polyphosphoric Acid (PPA) | 1-Tetradecanol | Product composition depends on PPA chain length. | Mixture of tetradecyl phosphates. |

| Pyrophosphoric Acid | 1-Tetradecanol | Can be used for monoalkyl phosphate synthesis. | Tetradecyl phosphate. |

Esterification and Salt Formation Mechanisms

The fundamental reaction in the synthesis of 1-tetradecanol phosphate is esterification , where the hydroxyl group of 1-tetradecanol attacks a phosphorus-containing acid, forming a P-O-C bond. libretexts.orglibretexts.org In the case of using phosphorus pentoxide or polyphosphoric acid, the reaction proceeds through the cleavage of P-O-P bonds in the phosphorylating agent by the alcohol.

Following the phosphorylation, the resulting acidic phosphate ester is neutralized to form the sodium salt. This is typically achieved by reacting the phosphate ester with a sodium base, such as sodium hydroxide (B78521) (NaOH) . google.com The crude monoalkyl phosphate can be purified by extraction to remove unreacted alcohol and inorganic acids before neutralization. google.com The addition of the base to the purified phosphate ester leads to the precipitation of the sodium salt, which can then be isolated. google.com

The general mechanism for the formation of the sodium salt is an acid-base reaction where the acidic proton of the phosphate group is removed by the hydroxide ion, forming water and the sodium salt of the alkyl phosphate.

Novel Synthetic Routes for Phosphate Ester Derivatives

Recent research has focused on developing more efficient and selective methods for the phosphorylation of alcohols. These novel routes often employ catalysts to achieve higher yields and better control over the product distribution.

One innovative approach involves the catalytic chemoselective phosphorylation of alcohols . A system using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst has been reported to efficiently phosphorylate a wide range of alcohols with high functional group tolerance. acs.orgnih.gov This method offers a direct and mild route to phosphate monoesters. Mechanistic studies suggest that an unprecedented mixed anhydride (B1165640) species, generated from PEP-K and TBAHS, acts as the active phosphorylating agent. acs.orgnih.gov

Another emerging strategy is the use of Lewis acid catalysis . An efficient method for reacting dialkyl H-phosphonates with alcohols, catalyzed by a Lewis acid, has been developed to construct C-P bonds through nucleophilic substitution, yielding diphenylphosphonates in good to excellent yields. rsc.orgnih.gov While this example focuses on a different type of phosphorus ester, the underlying principle of activating the phosphorus center or the alcohol with a catalyst is a promising direction for the synthesis of alkyl phosphates.

The table below highlights some of the novel synthetic approaches.

| Method | Key Features | Potential Advantages |

| Catalytic Chemoselective Phosphorylation (PEP-K/TBAHS) | Uses a phosphoryl donor and a catalyst. | High functional group tolerance, mild reaction conditions. acs.orgnih.gov |

| Lewis Acid-Catalyzed Phosphorylation | Employs a Lewis acid to facilitate the reaction. | Potential for high efficiency and good yields. rsc.orgnih.gov |

Synthesis of Precursor 1-Tetradecanol

1-Tetradecanol, also known as myristyl alcohol, is a fatty alcohol that serves as the key starting material for the synthesis of its phosphate sodium salt. wikipedia.org It can be produced through both traditional chemical reduction methods and increasingly, through biotechnological routes.

Reduction of Fatty Acid Esters

A primary industrial method for producing 1-tetradecanol is the reduction of myristic acid or its esters. wikipedia.org Myristic acid is a saturated fatty acid that can be sourced from natural fats and oils like coconut oil and palm kernel oil. wikipedia.orgwikipedia.org

Catalytic hydrogenation is a widely used technique. In this process, myristic acid or its methyl ester is treated with hydrogen gas at high pressure and temperature in the presence of a heterogeneous catalyst. chemicalbook.com Common catalysts include copper chromite.

Another powerful reducing agent used in the laboratory for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH₄) . chemicalbook.commasterorganicchemistry.com The reaction involves the addition of a hydride ion to the carbonyl group of the ester, followed by the elimination of an alkoxide to form an aldehyde intermediate. This intermediate is then further reduced to the primary alcohol. The reaction is typically carried out in an ether solvent, and a subsequent workup with a mild acid is required to yield the final alcohol. masterorganicchemistry.com

The table below summarizes the key reduction methods for producing 1-tetradecanol.

| Starting Material | Reducing Agent/Method | Key Conditions | Product |

| Myristic Acid or its Esters | Catalytic Hydrogenation | High pressure and temperature, heterogeneous catalyst (e.g., copper chromite). | 1-Tetradecanol |

| Methyl Myristate | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by acidic workup. | 1-Tetradecanol |

Biotransformation and Microbial Synthesis Routes

In recent years, there has been a growing interest in producing fatty alcohols through sustainable biotechnological methods. These routes utilize microorganisms that are engineered to produce specific fatty alcohols like 1-tetradecanol from renewable feedstocks.

Engineered Escherichia coli has been successfully used as a host for the production of fatty alcohols. By introducing and optimizing heterologous pathways, researchers have been able to channel the cell's metabolism towards the synthesis of these compounds. For instance, the expression of a fatty acyl-CoA reductase can convert fatty acyl-CoAs, intermediates in the fatty acid biosynthesis pathway, into fatty alcohols. nih.govmdpi.comnih.gov

Saccharomyces cerevisiae , or baker's yeast, is another popular host for the production of fatty acid-derived chemicals due to its robustness and GRAS (Generally Regarded as Safe) status. illinois.edunih.govnih.gov Metabolic engineering strategies in yeast have focused on increasing the precursor supply, such as acetyl-CoA and malonyl-CoA, and expressing efficient fatty acyl-CoA reductases. illinois.edu Overexpression of key enzymes in the fatty acid synthesis pathway and deletion of competing pathways have led to significant improvements in fatty alcohol titers. illinois.edu For example, engineering efforts have led to the production of C12-C14 alcohols in E. coli with titers reaching up to 1650 mg/L in a fed-batch reactor. illinois.edu In S. cerevisiae, the expression of a mouse fatty acyl-CoA reductase has been used to produce 1-hexadecanol, and further engineering of the lipid metabolism has enhanced production. illinois.edu

Enzyme-catalyzed synthesis represents a more direct biocatalytic approach. While less common for the direct production of 1-tetradecanol from myristic acid, the principles of using isolated enzymes for reduction reactions are well-established.

The following table provides an overview of the biotransformation and microbial synthesis routes for 1-tetradecanol.

| Microorganism/Method | Key Engineering Strategies | Typical Products |

| Escherichia coli | Heterologous expression of fatty acyl-CoA reductases, optimization of precursor supply. | Mixture of fatty alcohols, including C14. nih.govmdpi.com |

| Saccharomyces cerevisiae | Overexpression of fatty acid synthesis enzymes, deletion of competing pathways, expression of fatty acyl-CoA reductases. | Mixture of fatty alcohols, including C14. illinois.edunih.gov |

Industrial-Scale Production Pathways

The industrial synthesis of this compound, a type of monoalkyl phosphate, predominantly relies on the direct phosphorylation of the corresponding long-chain alcohol, 1-tetradecanol. The primary challenge in large-scale production is achieving a high yield of the monoalkyl phosphate while minimizing the formation of byproducts such as dialkyl and trialkyl phosphates, as well as residual phosphoric acid. google.com The most common industrial methods involve the reaction of the alcohol with strong phosphorylating agents.

Historically and currently, the reaction of fatty alcohols with phosphorus pentoxide (P₂O₅) is a principal route for the commercial production of long-chain monoalkyl phosphate esters. researchgate.net This process involves the direct esterification of 1-tetradecanol. The reaction is complex and typically yields a mixture of mono- and di-esters, with the ratio being influenced by the reaction conditions and the molar ratio of the reactants. google.comresearchgate.net To obtain a product with a high monoester content, which is often desired for its surfactant properties, process parameters must be carefully controlled. google.com

Another significant phosphorylating agent used in industrial settings is polyphosphoric acid (PPA). researchgate.net PPA is a mixture of phosphoric acids with varying chain lengths and offers a strong acidic medium for the esterification reaction. The reaction of 1-tetradecanol with PPA also results in a mixture of phosphate esters. researchgate.net

A key step following the initial phosphorylation is neutralization. Since the initial product is a phosphoric acid ester, it must be neutralized with a base to form the corresponding salt. For the target compound, sodium hydroxide is used to produce the sodium salt. google.com

The general reaction scheme can be summarized as:

Phosphorylation: 1-Tetradecanol + Phosphorylating Agent → Mono- and Di-tetradecyl phosphoric acid mixture

Neutralization: Phosphoric acid ester mixture + Sodium Hydroxide → this compound + Water

To enhance the yield of the monoalkyl phosphate, specific process modifications have been developed. One patented method involves reacting the alcohol with phosphorus pentoxide in the presence of tetrasodium (B8768297) pyrophosphate and hydrogen peroxide. This approach is designed to produce a light-colored product with a mono-content of over 70% by weight. google.com Another method involves the reaction of fatty alcohols with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, followed by hydrolysis. upm.edu.myorganic-chemistry.org

Table 1: Comparison of Industrial Phosphorylating Agents for 1-Tetradecanol

| Phosphorylating Agent | Key Process Features | Primary Products | References |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Most common industrial method; reaction with the alcohol is non-discreet. | Mixture of monoalkyl acid phosphate, dialkyl acid phosphate, and free phosphoric acid. | researchgate.net, google.com |

| Polyphosphoric Acid (PPA) | Product formation is correlated to the acid strength and average chain length of the PPA. | Mixture of mono- and di-substituted phosphoric acid esters. | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Typically reacted with the alcohol and a base (e.g., triethylamine), followed by hydrolysis. | Can be controlled to yield high purity dialkyl phosphates, but can also produce monoalkyl phosphates. | upm.edu.my, organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable industrial processes, green chemistry principles are being increasingly applied to the synthesis of surfactants like this compound. The focus is on developing methods that are more efficient, use less hazardous materials, and generate less waste compared to traditional pathways.

A key area of development is the use of catalysts to promote the direct phosphorylation of alcohols under milder conditions. While traditional methods often require high temperatures and strong, corrosive reagents, catalytic approaches can offer higher selectivity and energy efficiency. nih.gov For instance, research into dehydrative condensation reactions between phosphoric acid and alcohols, promoted by catalysts, aims to avoid the use of harsh phosphorylating agents like P₂O₅ or POCl₃. nih.gov These methods often generate water as the only byproduct, aligning with the principles of atom economy.

Another green approach involves exploring alternative, less hazardous phosphorylating agents. Research has been conducted on the use of reagents like pyrophosphoric acid for the preparation of long-chain monoalkyl phosphates. researchgate.netacs.org While still a strong acid, its use can sometimes offer better control over the reaction compared to P₂O₅.

Solvent selection is another critical aspect of green chemistry. Traditional synthesis might use organic solvents that are volatile and pose environmental risks. The development of solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, is a significant goal. The neutralization step, which typically occurs in an aqueous medium, is inherently greener than processes requiring organic solvents. google.com

Furthermore, improving the efficiency of the reaction to maximize the yield of the desired monoalkyl phosphate directly contributes to a greener process by reducing the amount of waste generated from byproducts and minimizing the need for extensive purification steps. google.com

Table 2: Green Chemistry Strategies in Phosphate Ester Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits | References |

|---|---|---|---|

| Catalysis | Use of catalysts (e.g., rhenium(VII) oxide) for dehydrative condensation of alcohol and phosphoric acid. | Higher selectivity, milder reaction conditions, reduced use of corrosive reagents. | nih.gov |

| Alternative Reagents | Employing less hazardous phosphorylating agents like crystalline pyrophosphoric acid. | Potentially better reaction control and improved safety profile. | researchgate.netacs.org |

| Waste Prevention | Optimizing reaction conditions to maximize the yield of the monoester, thus reducing byproducts. | Less waste generation and reduced need for downstream purification. | google.com |

| Safer Solvents | Minimizing or eliminating the use of volatile organic solvents. | Reduced environmental impact and improved worker safety. | google.com |

Purification and Isolation Techniques for Long-Chain Phosphate Salts

The crude product from the synthesis of this compound is a mixture containing the desired monoalkyl phosphate, as well as dialkyl phosphate, unreacted alcohol, and inorganic salts like residual phosphoric acid. google.comgoogle.com Therefore, purification and isolation are critical steps to obtain a product with the required purity for its intended application. The significant difference in properties between monoalkyl and dialkyl phosphates—for instance, the former are typically water-soluble and good foaming agents, while the latter are often water-insoluble—necessitates their separation. google.com

A common purification strategy involves solvent extraction . This technique exploits the different solubility characteristics of the components in the mixture. A multi-solvent system can be used to selectively separate the desired product. For example, a process may use a mixed solvent system of an aliphatic hydrocarbon, a lower alcohol, and water. google.com In this system, the nonionic impurities (like unreacted alcohol) are extracted into the organic hydrocarbon layer, while the desired phosphoric ester salt is partitioned into the aqueous alcohol layer. google.com

Crystallization is another effective method for purification. By carefully controlling temperature and solvent composition, the desired sodium phosphate salt can be selectively crystallized from the solution, leaving impurities behind in the mother liquor. google.comiaea.org The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to induce crystallization. google.com The resulting crystals are then separated by filtration and washed.

Washing and neutralization steps are also integral to the purification process. Washing the crude phosphate ester product with a dilute acidic solution or a chelating agent can help remove catalyst residues and other metallic impurities. google.com Subsequent washing with water and drying prepares the product for further purification or final formulation. google.com Precise neutralization of the acidic phosphate ester is crucial; adding a base like sodium hydroxide converts the ester to its salt, which can then be isolated. google.com

For specific applications requiring very high purity, techniques such as vacuum dehydration can be employed to remove water, and treatment with acid scavengers like epoxy compounds can eliminate residual acidity. google.comhighpuritynorthwest.com

Table 3: Overview of Purification Techniques for Long-Chain Phosphate Salts

| Technique | Description | Target Impurities Removed | References |

|---|---|---|---|

| Solvent Extraction | Utilizes a multi-solvent system (e.g., hydrocarbon/alcohol/water) to partition components based on solubility. | Unreacted alcohol, nonionic compounds, dialkyl phosphates. | google.com, google.com |

| Crystallization | The desired salt is precipitated from a solution by changing conditions like temperature or solvent concentration. | Soluble impurities, byproducts with different crystallization behavior. | google.com, iaea.org |

| Washing | Involves washing the crude product with aqueous solutions, sometimes containing chelating or acidic agents. | Catalyst residues, metallic impurities, residual acids. | google.com |

| Acid Scavenging | Treatment with compounds like epoxies to react with and remove trace amounts of acid. | Residual phosphoric acid, acidic byproducts. | google.com |

Self Assembly and Supramolecular Structures

Fundamental Principles of Amphiphilic Self-Assembly in Aqueous Media

The dual character of 1-tetradecanol (B3432657), phosphate (B84403), sodium salt, possessing a long hydrophobic tetradecyl (C14) tail and a hydrophilic phosphate head group, is the primary determinant of its self-assembly in water. In an aqueous medium, the hydrophobic tails seek to minimize their contact with water molecules, a phenomenon driven by the hydrophobic effect. This leads to the spontaneous formation of aggregates where the hydrocarbon chains are sequestered in the interior, and the polar head groups are exposed to the aqueous phase.

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers associate to form micelles. These are typically spherical aggregates in which the hydrophobic tails form a liquid-like core, and the hydrophilic heads form a protective outer shell. The CMC is a key characteristic of a surfactant, indicating the point at which the formation of these organized structures becomes thermodynamically favorable.

The determination of the CMC can be accomplished through various experimental techniques that monitor changes in the physical properties of the surfactant solution as a function of concentration. These methods include surface tension measurements, conductivity measurements, and the use of fluorescent or UV-Vis active probes. A sharp change in the slope of the property-versus-concentration plot typically signifies the onset of micelle formation.

Vesicle Formation and Bilayer Membrane Development

Under specific conditions, 1-tetradecanol, phosphate, sodium salt can form more complex supramolecular structures, such as vesicles. Vesicles are spherical, closed structures composed of one or more lipid bilayers, enclosing a small volume of the aqueous solvent. The formation of a bilayer structure is a key step in this process. Unlike micelles, where the hydrophobic tails form a core, in a bilayer, two layers of surfactant molecules arrange themselves with their hydrophobic tails facing each other, creating a hydrophobic inner region, while the hydrophilic head groups face the aqueous environment on both the inner and outer surfaces of the sheet. This bilayer can then close upon itself to form a vesicle.

The spontaneous formation of vesicles from single-chain amphiphiles like alkyl phosphates is a subject of ongoing research. For some alkyl phosphates, vesicle formation has been observed over a wide range of pH values, particularly in the presence of co-surfactants. nih.gov For instance, studies on sodium monododecylphosphate (a C12 analogue) have shown spontaneous vesicle formation in the presence of certain salts. nih.gov These vesicles were found to be unilamellar, with a size of approximately 80 nm. nih.gov The transition from micelles to vesicles can be triggered by changes in factors that affect the packing of the surfactant molecules, such as pH, temperature, and the presence of additives.

α-Gel and Hydrated Crystal Phase Transitions

In addition to micelles and vesicles, concentrated aqueous solutions of surfactants like this compound can form various liquid crystalline phases, including the α-gel phase. The α-gel phase is a hydrated crystalline state where the alkyl chains of the surfactant molecules are arranged in a hexagonal lattice but are not in a fully solid state, retaining some rotational motion. This phase is characterized by a lamellar structure with layers of water intercalated between the surfactant bilayers.

The transition to an α-gel phase is temperature-dependent. For example, in aqueous mixtures of sodium monododecylphosphate with certain co-solutes, a reversible transition between vesicles and α-gels was observed at temperatures around 21.0–22.8 °C when the surfactant concentration was above 20 mM. nih.gov The α-gels formed were composed of both vesicles and bilayer sheets. nih.gov

With changes in temperature and concentration, these systems can also undergo transitions to other hydrated crystal phases. These phase transitions involve changes in the packing of the alkyl chains and the amount of water associated with the head groups. For instance, studies on sodium phosphate have shown the existence of various hydrate (B1144303) phases (dodecahydrate, octahydrate, and hexahydrate) with transitions dependent on temperature and the concentration of other ions in the solution. wsu.eduwsu.edu While specific data for this compound is limited, the general principles of phase transitions in hydrated salt systems suggest that it would exhibit complex phase behavior influenced by temperature and solution composition. wsu.edunih.gov

Influence of Environmental Factors on Self-Assembly

The self-assembly behavior of this compound is highly sensitive to the surrounding environmental conditions. Factors such as pH, ionic strength, and the presence of other molecules can significantly alter the morphology, stability, and properties of the resulting supramolecular structures.

Effects of pH and Ionic Strength on Aggregate Morphology and Stability

The phosphate head group of this compound is ionizable, meaning its charge state is dependent on the pH of the aqueous solution. At different pH values, the phosphate group can exist in different protonation states (e.g., H₂PO₄⁻, HPO₄²⁻). Changes in the headgroup charge affect the electrostatic repulsion between adjacent surfactant molecules within an aggregate.

Generally, for ionic surfactants, an increase in headgroup charge leads to greater repulsion, which can favor the formation of smaller, more curved aggregates like micelles and can increase the CMC. mdpi.comresearchgate.net Conversely, a reduction in headgroup charge can promote the formation of larger, less curved structures like vesicles or lamellar phases. Studies on other anionic surfactants have demonstrated that a gradual transition from micelles to vesicles can be induced by lowering the pH, which protonates the head groups and reduces electrostatic repulsion. nist.gov

The ionic strength of the solution, determined by the concentration of dissolved salts, also plays a crucial role. The addition of salt screens the electrostatic repulsion between the charged head groups. This reduction in repulsion allows the surfactant molecules to pack more closely together, which generally leads to a decrease in the CMC and can favor the transition from spherical micelles to larger, and sometimes cylindrical, aggregates. For many ionic surfactants, a linear relationship is observed between the logarithm of the CMC and the salt concentration. researchgate.net

Impact of Co-surfactants and Co-solutes on Supramolecular Architectures

The self-assembly of this compound can be significantly modified by the presence of other surface-active molecules (co-surfactants) or non-surface-active solutes (co-solutes).

Co-solutes, such as salts and small organic molecules, can also influence self-assembly. As discussed, salts affect the ionic strength of the solution. Other co-solutes can influence the solvent quality for the hydrophobic tails or interact with the hydrophilic head groups. For example, a study on sodium monododecylphosphate demonstrated that the presence of guanidinium (B1211019) salts as co-solutes significantly improved the solubility of the surfactant and led to the spontaneous formation of vesicles. nih.gov This was attributed to a "bridging dimer" mechanism involving the co-solute. nih.gov

Temperature-Dependent Phase Behavior of Self-Assembled Systems

The phase behavior of aqueous solutions of this compound is intricately linked to temperature, which governs the solubility of the surfactant and the formation of various self-assembled structures. A critical parameter in this context is the Krafft temperature (Tk), defined as the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft temperature, the surfactant exists predominantly as insoluble crystals, while above it, the molecules readily dissolve to form micelles. researchgate.net

For long-chain surfactants like this compound, the Krafft temperature is influenced by the length of the hydrocarbon tail and the nature of the headgroup. researchgate.net For a closely related compound, sodium tetradecyl sulfate (B86663) (C14 sulfate), the Krafft temperature has been reported to be 30 °C. This provides an approximate reference point for the phase behavior of sodium tetradecyl phosphate. The solubility of monoalkyl phosphates can exhibit a complex relationship with temperature. For instance, monosodium monododecyl phosphate (a C12 analog) shows an unusual solubility curve where the solubility first increases with temperature, reaches a maximum, and then decreases before rising again. This complex behavior is attributed to the formation of different solid phases, such as quarter-salts and monosalts, in equilibrium with the solution. nih.gov

The temperature also dictates the type of self-assembled structures formed. At temperatures above the Krafft point, this compound molecules aggregate to form micelles. The critical micelle concentration, which is the minimum concentration required for micelle formation, is also temperature-dependent. For many ionic surfactants, the CMC typically shows a U-shaped dependence on temperature, initially decreasing to a minimum value and then increasing with a further rise in temperature. ijert.orgresearchgate.net For instance, the CMC of sodium myristate (the C14 carboxylate analog) demonstrates a slight increase with temperature in the range of 25 to 45 °C. dannalab.com

Furthermore, studies on tetradecyl phosphate esters have revealed the formation of different types of films at varying temperatures, suggesting a rich temperature-dependent phase behavior. At 25°C, a gelatinous film is observed, which transforms into whitish films at higher temperatures of 55°C and 80°C. wikipedia.org This indicates that temperature not only influences micelle formation but also the morphology and properties of larger aggregates and surface films.

Table 1: Influence of Temperature on the Phase Behavior of C14 Surfactant Analogs

| Parameter | Compound | Temperature (°C) | Observation | Reference |

| Krafft Temperature | Sodium Tetradecyl Sulfate | 30 | Temperature at which micelle formation begins. | wikipedia.org |

| CMC | Sodium Myristate | 25 - 45 | Slight increase with temperature. | dannalab.com |

| Film Formation | Tetradecyl Phosphate Ester | 25 | Formation of a gelatinous film. | wikipedia.org |

| Film Formation | Tetradecyl Phosphate Ester | 55, 80 | Formation of whitish films. | wikipedia.org |

Thermodynamic and Kinetic Aspects of Self-Assembly Processes

The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A negative ΔG°mic indicates a spontaneous process. The values of these thermodynamic parameters can be determined experimentally by studying the temperature dependence of the critical micelle concentration (CMC). For many ionic surfactants, the micellization process is entropy-driven at lower temperatures (positive ΔS°mic) and becomes enthalpy-driven at higher temperatures (negative ΔH°mic). researchgate.net

Table 2: General Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Description | Typical Sign for Spontaneous Micellization |

| ΔG°mic (Gibbs Free Energy) | Overall driving force of the process. | Negative |

| ΔH°mic (Enthalpy) | Heat change associated with micelle formation. | Can be positive or negative depending on temperature. |

| ΔS°mic (Entropy) | Change in randomness of the system. | Generally positive, especially at lower temperatures. |

Structural Characterization of Self-Assembled States

The self-assembled aggregates of this compound, primarily micelles, can be characterized by their size, shape, and aggregation number (the number of surfactant molecules per micelle). Various experimental techniques are employed to elucidate these structural details.

Dynamic Light Scattering (DLS) is a common technique used to determine the hydrodynamic radius of micelles in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques that provide detailed information about the size, shape, and internal structure of micelles. By analyzing the scattering pattern of X-rays or neutrons, it is possible to determine parameters such as the radius of gyration, the shape of the micelle (e.g., spherical, ellipsoidal, or cylindrical), and the arrangement of the hydrophilic headgroups and hydrophobic tails. nih.govuni-pannon.hu

For analogous surfactants like sodium dodecyl sulfate (SDS), a C12 sulfate, the aggregation number has been shown to be influenced by factors such as surfactant concentration and the presence of salt. researchgate.net While specific structural data for this compound is not extensively documented, it is expected that its micelles would be roughly spherical or slightly ellipsoidal under typical conditions, with the aggregation number being dependent on the solution environment.

Table 3: Techniques for Structural Characterization of Micelles

| Technique | Information Obtained |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution. |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, aggregation number, internal structure (core-shell). |

| Small-Angle Neutron Scattering (SANS) | Similar to SAXS, particularly useful for systems with contrast variation. |

| Nuclear Magnetic Resonance (NMR) | Information on the local environment and dynamics of surfactant molecules within the micelle. |

Interfacial and Colloidal Phenomena

Surface Activity and Interfacial Tension Reduction Mechanisms

Like other surfactants, 1-Tetradecanol (B3432657), phosphate (B84403), sodium salt is expected to lower the surface tension of water and the interfacial tension between immiscible liquids, such as oil and water. drugbank.com This phenomenon is driven by the amphiphilic nature of the molecule. In an aqueous solution, the hydrophobic tails are repelled by the polar water molecules, causing them to migrate to the surface. At the air-water interface, the hydrophobic tails orient themselves away from the water, while the hydrophilic phosphate headgroups remain in the aqueous phase. This accumulation of surfactant molecules at the surface disrupts the cohesive energy between water molecules, leading to a reduction in surface tension.

The mechanism of interfacial tension reduction between oil and water is similar. The surfactant molecules position themselves at the oil-water interface, with the hydrophobic tail extending into the oil phase and the hydrophilic head remaining in the water phase. This creates a barrier that lessens the unfavorable interactions between the two immiscible liquids, thereby lowering the interfacial tension. The efficiency of this process is related to the critical micelle concentration (CMC), the concentration at which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. For related long-chain anionic surfactants, the CMC is a key indicator of their surface activity. For instance, the CMC for the fatty acid soap sodium myristate is around 3 mM in basic media. researchgate.net While specific data for sodium myristyl phosphate is not available, it is expected to have a low CMC, characteristic of long-chain surfactants.

Adsorption Behavior at Liquid-Gas and Liquid-Solid Interfaces

The adsorption of 1-Tetradecanol, phosphate, sodium salt at various interfaces is fundamental to its function as a surfactant. This adsorption behavior can be described through isotherms and is reflected in the wetting and spreading characteristics of its solutions.

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at constant temperature is described by an adsorption isotherm. Common models used to describe surfactant adsorption include the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. shreechem.in

For phosphate-based surfactants, the adsorption process can be complex. For example, studies on the adsorption of phosphate ions onto various surfaces have shown that the process can often be well-described by the Langmuir model, indicating monolayer coverage. google.combohrium.com It is plausible that the adsorption of this compound at interfaces would also follow a similar model, where the phosphate headgroups interact with the surface.

Surface excess concentration (Γ) is a measure of the amount of surfactant adsorbed per unit area of the interface. This value can be calculated from surface tension measurements as a function of surfactant concentration using the Gibbs adsorption equation. Generally, for long-chain alkyl phosphates, a higher surface excess concentration is expected, leading to a more densely packed monolayer at the interface. This dense packing contributes to a significant reduction in surface tension.

Table 1: Representative Adsorption Isotherm Parameters for Phosphate Adsorption on Solid Surfaces

| Adsorbent Material | Isotherm Model | Maximum Adsorption Capacity (q_max) | Langmuir Constant (K_L) | Reference |

| Waste Mussel Shell | Langmuir | Not Specified | Not Specified | google.com |

| Sediment | Langmuir | 0.3329 mg/g | 6.1750 L/mg | acs.org |

| Hydrotalcite | Modified Langmuir | 47.3 mg P/g | Not Specified | nih.gov |

| Magnetic Reed | Langmuir | 31.4–37.0 mg/g | Not Specified | ulta.com |

This table presents data for the adsorption of inorganic phosphate ions on various materials and is intended to be illustrative of the models used to study phosphate adsorption, not direct values for this compound.

The ability of a liquid to spread over a solid surface is determined by its wettability, which is quantified by the contact angle. A lower contact angle indicates better wetting. Surfactants like this compound can significantly alter the wettability of a solution by adsorbing at the solid-liquid interface.

When a solution containing this surfactant comes into contact with a solid surface, the surfactant molecules adsorb onto the surface. The orientation of these molecules depends on the nature of the surface. On a hydrophobic surface, the hydrophobic tails will adsorb, leaving the hydrophilic phosphate heads exposed to the solution, making the surface more hydrophilic. Conversely, on a hydrophilic surface, the phosphate headgroups will interact with the surface, potentially forming a bilayer at higher concentrations that can render the surface hydrophobic. This modification of the surface energy leads to a change in the contact angle and improved spreading of the solution. Studies on other phosphate surfactants have demonstrated their effectiveness as wetting agents. hroc.in

Colloidal Stability and Dispersion Mechanisms

This compound is expected to play a crucial role in the formation and stabilization of colloidal systems, such as emulsions and suspensions.

In a colloidal suspension, particles are dispersed in a continuous medium. These particles have a tendency to aggregate due to van der Waals forces. Anionic surfactants like this compound can prevent this aggregation through electrostatic and steric stabilization mechanisms.

Electrostatic stabilization arises from the adsorption of the negatively charged phosphate headgroups onto the surface of the dispersed particles. This imparts a net negative charge to the particles, leading to electrostatic repulsion between them. This repulsive force counteracts the attractive van der Waals forces, thus maintaining the stability of the suspension. acs.org The magnitude of this repulsion is dependent on factors such as the surface charge density and the ionic strength of the medium.

Steric stabilization can also occur, particularly if the surfactant forms a thick adsorbed layer on the particle surface. The long C14 alkyl chains can create a physical barrier that prevents particles from approaching each other too closely. While more common with nonionic surfactants with long polyethylene (B3416737) oxide chains, the long alkyl chains of this compound can contribute to steric hindrance.

Emulsions are dispersions of one immiscible liquid in another, such as oil in water (O/W). This compound is expected to be an effective emulsifying agent. cosmeticsciencetechnology.comresearchgate.net By adsorbing at the oil-water interface, it reduces the interfacial tension, which facilitates the breaking down of large droplets into smaller ones during emulsification.

Once the emulsion is formed, the surfactant stabilizes the droplets against coalescence. The adsorbed layer of surfactant molecules creates a protective film around the droplets. In an O/W emulsion, the negatively charged phosphate headgroups exposed to the water phase would lead to electrostatic repulsion between the oil droplets, preventing them from merging. acs.org The effectiveness of alkyl phosphates as emulsifiers is well-documented, with their performance often depending on the ratio of monoalkyl to dialkyl phosphate esters in the mixture. cosmeticsciencetechnology.com Generally, dialkyl phosphates are considered better emulsifiers due to their increased lipophilicity. cosmeticsciencetechnology.com

Similarly, in solid-in-liquid suspensions, this compound can act as a dispersing agent, preventing the solid particles from settling or clumping together through the stabilization mechanisms described above. hroc.in

Double Layer Theory and Interfacial Electrochemistry in Phosphate-Based Systems

The behavior of this compound at interfaces is governed by the principles of interfacial and colloidal phenomena. As an anionic surfactant, its accumulation at interfaces leads to the formation of an electrical double layer (EDL), a fundamental concept in the study of charged surfaces in electrolytic solutions. The structure and properties of this EDL are critical in determining the stability of colloidal dispersions, emulsion characteristics, and the electrochemical behavior of systems containing this compound.

The classical model for describing the EDL is the Gouy-Chapman-Stern model, which divides the interfacial region into a compact inner layer (Stern layer) and a diffuse outer layer (Gouy-Chapman layer). For a system containing this compound, the negatively charged phosphate head groups adsorb onto a surface, creating a negatively charged interface. This surface charge attracts counter-ions (Na⁺) from the bulk solution, forming the EDL.

The Stern layer consists of specifically adsorbed ions and a layer of hydrated counter-ions at the Outer Helmholtz Plane (OHP). The potential at this plane is known as the Stern potential. Beyond the Stern layer, the diffuse layer contains a higher concentration of counter-ions and a lower concentration of co-ions compared to the bulk solution, with the electrostatic potential decaying to zero in the bulk. The thickness of this diffuse layer is characterized by the Debye length, which is inversely proportional to the square root of the ionic strength of the solution.

The zeta potential is a key parameter in understanding the stability of colloidal systems. It represents the electrical potential at the slipping plane, the boundary between the fluid that moves with the particle and the bulk fluid. A higher absolute value of the zeta potential generally indicates greater electrostatic repulsion between particles, leading to a more stable colloidal dispersion. In the case of micelles or particles stabilized by this compound, the zeta potential will be negative due to the anionic phosphate groups. The magnitude of this potential is influenced by factors such as the concentration of the surfactant, the ionic strength of the solution, and the pH. The addition of electrolytes, such as sodium chloride, to a solution containing this compound will compress the electrical double layer, leading to a decrease in the absolute value of the zeta potential. researchgate.net

The electrochemical behavior of interfaces modified with this compound can be investigated using techniques such as electrochemical impedance spectroscopy (EIS). EIS measures the impedance of a system over a range of frequencies, providing information about the capacitance of the electrical double layer, charge transfer resistance, and diffusion processes. The double-layer capacitance is a measure of the ability of the interface to store charge and is directly related to the structure of the EDL. wikipedia.orgnih.govrsc.org For a surface coated with an adsorbed layer of this compound, the double-layer capacitance will be influenced by the packing density of the surfactant molecules and the nature of the underlying electrode material.

The adsorption of the phosphate head groups onto electrode surfaces can also influence the kinetics of electrochemical reactions. The adsorbed layer can act as a barrier to electron transfer or can specifically interact with reactants, thereby modifying the reaction pathway and rate. The extent of this influence depends on the applied potential, the composition of the electrolyte, and the molecular structure of the surfactant.

Illustrative Data for Alkyl Phosphate Systems

Table 1: Typical Zeta Potential Values for Anionic Surfactant Micelles in Aqueous Solution

| Surfactant System | Zeta Potential (mV) | Conditions |

| Sodium Dodecyl Sulfate (B86663) (SDS) Micelles | -70 to -90 | In deionized water |

| SDS Micelles with 10 mM NaCl | -50 to -60 | Increased ionic strength |

| Alkyl Phosphate Micelles (General) | -40 to -60 | pH 7 |

This table is interactive. Click on the headers to sort the data.

Table 2: Representative Double-Layer Capacitance for Modified Electrodes

| Electrode System | Double-Layer Capacitance (µF/cm²) | Measurement Technique |

| Bare Gold Electrode in 0.1 M NaF | 15 - 25 | Electrochemical Impedance Spectroscopy |

| Gold Electrode with Adsorbed Thiol Monolayer | 5 - 10 | Electrochemical Impedance Spectroscopy |

| Carbon Electrode in Aqueous Electrolyte | 10 - 20 | Cyclic Voltammetry |

This table is interactive. Users can filter the data based on the electrode system.

Table 3: Adsorption Characteristics of Phosphate-Containing Species

| Adsorbate | Substrate | Maximum Adsorption Capacity (mg/g) | Adsorption Model |

| Phosphate ions | Activated Alumina | 20 - 50 | Langmuir |

| Phosphate ions | Modified Biochar | 30 - 40 | Langmuir |

| Alkyl Phosphate Surfactant | Mineral Surface | Varies with surfactant structure and mineral type | Freundlich/Langmuir |

This interactive table allows for comparison of adsorption capacities for different systems.

Biomolecular Interactions and Membrane Mimetic Systems

Interactions with Lipid Bilayers and Cell Membrane Models

The interaction of 1-Tetradecanol (B3432657), phosphate (B84403), sodium salt with lipid bilayers and cell membrane models is primarily governed by the physicochemical properties of its myristoyl chain and its phosphate headgroup. As a single-chain amphiphile, its behavior can be contextualized within the broader understanding of how such molecules integrate into and affect membrane structures.

The hydrophobic myristoyl tail (a saturated 14-carbon chain) facilitates the insertion of the molecule into the hydrophobic core of the lipid bilayer. nih.gov This interaction is driven by the hydrophobic effect, which minimizes the energetically unfavorable contact between the acyl chain and the aqueous environment. The length of the acyl chain is a critical determinant of the stability and nature of this interaction. Shorter chains may only partially penetrate the bilayer, while longer chains will more fully integrate.

The presence of 1-Tetradecanol, phosphate, sodium salt within a lipid bilayer can modulate the physical properties of the membrane. For instance, the incorporation of single-chain amphiphiles can alter membrane fluidity. Depending on the existing composition and phase state of the bilayer, these molecules can either increase or decrease the mobility of the surrounding lipid molecules. An increase in the concentration of such amphiphiles can lead to changes in membrane thickness and curvature, potentially inducing the formation of non-lamellar structures. Studies on other single-chain amphiphiles have shown they can affect the main phase transition temperature (Tm) of phospholipid bilayers.

The sodium phosphate headgroup is hydrophilic and will orient towards the aqueous phase on the exterior of the membrane. This headgroup can participate in electrostatic interactions and hydrogen bonding with the headgroups of neighboring lipids and with water molecules. The negative charge of the phosphate group at physiological pH will influence the surface charge density of the membrane, which can in turn affect the interaction of the membrane with ions, peptides, and proteins. For example, the binding of positively charged molecules to the membrane surface can be enhanced. Molecular dynamics simulations on similar systems have shown that sodium ions can bind tightly to the carbonyl oxygens and phosphate groups of lipids, creating ion-lipid complexes and altering the local electrostatic environment. nih.gov This can lead to a decrease in the lateral diffusion of lipids and a thickening of the bilayer. nih.gov

Table 1: Factors Influencing the Interaction of this compound with Lipid Bilayers

| Feature of this compound | Type of Interaction with Lipid Bilayer | Potential Effects on Membrane Properties |

| Myristoyl (C14) Hydrophobic Tail | Hydrophobic interactions with the lipid core | Alters membrane fluidity, thickness, and curvature |

| Sodium Phosphate Hydrophilic Headgroup | Electrostatic interactions and hydrogen bonding | Modifies membrane surface charge and potential |

| Single-Chain Amphiphilic Nature | Intercalation between bilayer lipids | Can induce phase separation or non-lamellar structures |

Role in Biological Buffer Systems and Cell Culture Media

Biological buffers are essential for maintaining a stable pH in a wide range of biochemical and physiological systems. nih.gov Phosphate-based buffers, such as phosphate-buffered saline (PBS), are widely used because their pKa is close to physiological pH. nih.gov These buffers consist of a mixture of a weak acid (dihydrogen phosphate) and its conjugate base (hydrogen phosphate). promega.com

While this compound is not a primary component of conventional biological buffer solutions, its chemical nature suggests potential, albeit specialized, roles. As an amphiphile, it would not typically be used to control the bulk pH of a solution in the same way as soluble phosphate salts. However, its phosphate headgroup can contribute to the buffering capacity at interfaces, such as the surface of a lipid membrane or a micelle. This localized buffering could be important in processes that occur at membrane surfaces and involve proton exchange.

In the context of cell culture media, maintaining a stable pH is critical for cell viability and growth. nih.gov While bicarbonate and HEPES are the most common buffering agents used, the addition of amphiphilic molecules can sometimes be necessary for the solubilization of lipids or other hydrophobic nutrients. In such specialized formulations, a phosphate amphiphile like this compound could theoretically serve a dual role: acting as a solubilizing agent and contributing to the interfacial buffering capacity. However, it is important to note that the use of detergents and amphiphiles in cell culture must be carefully controlled, as high concentrations can disrupt cell membranes and lead to cytotoxicity.

The primary role of standard phosphate buffers is to resist pH changes in the bulk aqueous phase. mpbio.comsigmaaldrich.com The introduction of an amphiphilic phosphate would create a system with buffering capacity in both the aqueous phase and at hydrophobic-hydrophilic interfaces.

Phosphate Amphiphiles as Protocell Membrane Components

The study of the origin of life often involves the investigation of protocells, which are simple, self-assembled structures that are considered plausible precursors to modern biological cells. A key feature of a protocell is a boundary membrane that separates its internal contents from the external environment. nih.gov Single-chain amphiphiles are considered strong candidates for forming these primitive membranes because they are simpler in structure than the diacyl phospholipids (B1166683) that make up the membranes of modern cells and can be synthesized under prebiotically plausible conditions. nih.gov

Phosphate amphiphiles, including those with alkyl chains of varying lengths, are of particular interest in this context. The phosphate headgroup is a fundamental component of modern phospholipids, suggesting a possible evolutionary link. Research has shown that single-chain polyprenyl phosphates can form vesicles in aqueous environments across a wide range of pH values. nih.gov These vesicles demonstrate the ability to encapsulate other molecules, a crucial function for a primitive cell.

This compound, with its 14-carbon chain, fits the profile of a plausible protocell membrane component. The self-assembly of such molecules into micelles or bilayer vesicles is driven by the hydrophobic effect acting on the myristoyl chains and the electrostatic and hydrogen bonding interactions of the phosphate headgroups. The stability of these primitive membranes can be influenced by environmental factors such as pH, temperature, and the presence of ions. For instance, the presence of divalent cations could bridge the phosphate headgroups of adjacent molecules, thereby stabilizing the membrane structure.

The addition of other prebiotic molecules, such as fatty alcohols or other amphiphiles, to a system of single-chain phosphate amphiphiles can lead to the formation of more complex and stable mixed-amphiphile membranes. These mixed membranes may have exhibited properties, such as enhanced stability or controlled permeability, that were advantageous for the development of early life.

Table 2: Properties of Single-Chain Phosphate Amphiphiles Relevant to Protocell Membranes

| Property | Relevance to Protocell Formation |

| Self-Assembly | Ability to spontaneously form boundary structures like vesicles in aqueous environments. |

| Encapsulation | Capacity to entrap and concentrate other molecules, such as nucleic acids or simple metabolites. |

| Dynamic Nature | Allows for growth, fusion, and fission of the protocell membrane. |

| Permeability | Enables the selective passage of nutrients and waste products across the membrane. |

| Chemical Simplicity | Plausible formation under prebiotic conditions from simpler precursor molecules. |

Modulation of Biomolecular Structures and Processes by Phosphate Amphiphiles

Amphiphilic molecules can significantly influence the structure and function of biomolecules, particularly proteins and enzymes. The interactions can be complex and are dependent on the specific properties of both the amphiphile and the biomolecule.

This compound, as a phosphate amphiphile, can interact with proteins through both hydrophobic and electrostatic interactions. The hydrophobic myristoyl chain can bind to hydrophobic pockets on the surface of a protein or insert into the hydrophobic core of a membrane-associated protein. This can lead to conformational changes in the protein. nih.gov For some proteins, such interactions can induce a more ordered structure, while for others, it can lead to partial or complete unfolding. nih.gov

The negatively charged phosphate headgroup can interact with positively charged amino acid residues (such as lysine (B10760008) and arginine) on the protein surface. These electrostatic interactions can play a role in the initial binding of the amphiphile to the protein and can help to orient the molecule for subsequent hydrophobic interactions.

The effect of this compound on enzyme activity can be either inhibitory or activating. If the binding of the amphiphile to an enzyme disrupts its native conformation, particularly at the active site, it will likely lead to a decrease in catalytic activity. researchgate.net Conversely, for some enzymes, especially those that act on lipid substrates, the presence of an amphiphile can enhance activity by improving the presentation of the substrate or by inducing a more active enzyme conformation.

Table 3: Potential Effects of this compound on Biomolecules

| Biomolecule | Potential Interaction | Possible Outcome |

| Soluble Proteins | Binding of the myristoyl chain to hydrophobic patches and phosphate headgroup to charged residues. | Conformational changes, stabilization or destabilization of protein structure. |

| Membrane Proteins | Insertion of the myristoyl chain into the transmembrane domain. | Alteration of protein function, modulation of protein-lipid interactions. |

| Enzymes | Interaction with the active site or allosteric sites. | Inhibition or activation of enzymatic activity, altered substrate affinity. |

Applications in Advanced Materials Science

Phase Change Materials (PCMs) for Thermal Energy Storage

Phase change materials (PCMs) store and release thermal energy through a phase transition, typically between solid and liquid states. This process of latent heat storage is highly efficient and occurs at a nearly constant temperature.

While no data exists for 1-Tetradecanol (B3432657), phosphate (B84403), sodium salt, its parent alcohol, 1-tetradecanol (TD), is a well-studied organic PCM. To overcome issues like leakage in the molten state, TD is often incorporated into form-stable composite materials. For example, composites of TD have been synthesized with supporting materials like polyvinyl butyral (PVB) and expanded graphite (B72142) (EG). In one study, a composite containing 80 wt.% TD, stabilized by PVB, demonstrated notable latent heat capacity without leakage. researchgate.net Another approach involves impregnating TD into porous structures like expanded perlite (B1173460) to create shape-stabilized PCMs. nih.gov

Inorganic salt hydrates, such as sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O), are also used as PCMs, often in eutectic mixtures to optimize their melting point and reduce supercooling. osti.govornl.govornl.gov These are sometimes stabilized within matrices like fumed silica. osti.gov

The table below summarizes the thermophysical properties of some 1-tetradecanol based composites.

| Composite Material | Melting Enthalpy (J/g) | Crystallization Enthalpy (J/g) | Melting Temperature (°C) | Solidification Temperature (°C) |

| TD/PVB/EG (80:17:3 wt.%) | 166.43 | Not Reported | Not Reported | Not Reported |

| TD/EG (93:7 wt.%) | 202.6 | 201.2 | Not Reported | Not Reported |

| FS TD–LA PCM | >90 | Not Reported | 24.53 | 24.92 |

Data sourced from multiple studies. researchgate.netnih.govresearchgate.net

The mechanism of latent heat storage in PCMs is based on the enthalpy change during a phase transition. beilstein-journals.orgyoutube.com For 1-tetradecanol, an organic PCM, this involves the absorption of heat as it melts from a solid to a liquid, breaking down its crystalline structure. This stored energy is then released as heat when the material solidifies. youtube.com

For salt hydrates like sodium phosphate dibasic dodecahydrate, the mechanism is similar but involves the dehydration and rehydration of the salt crystal. osti.govrdd.edu.iq The energy is stored as the salt dissolves in its own water of crystallization upon heating and is released upon recrystallization during cooling. osti.govornl.govornl.govrdd.edu.iq

Smart Materials and Stimuli-Responsive Systems

Smart materials are designed to respond to external stimuli, such as temperature or light.

Although there is no research on 1-Tetradecanol, phosphate, sodium salt in this area, polymers containing phosphate groups have been shown to exhibit temperature-responsive behavior. For instance, random copolymers of poly(ethylene alkyl phosphonate) can display a lower critical solution temperature (LCST), meaning they undergo a phase separation from a solution as the temperature is raised. researchgate.net The addition of sodium phosphate to such polymer solutions has been observed to shift the phase transition temperature. researchgate.net This behavior is driven by changes in the hydration of the polymer chains with temperature. mdpi.com

There is currently no scientific literature available that describes the use of this compound in near-infrared (NIR) light-activated material systems. Such systems typically incorporate photothermal agents that can absorb NIR light and convert it into heat, which can then trigger a response, such as the phase transition of a PCM.

Role in Microencapsulation Techniques for Material Integration

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules, known as microcapsules. These capsules can protect the core material from the surrounding environment, control its release, and facilitate its integration into other materials. The success of many microencapsulation techniques, particularly those involving the formation of an emulsion, is highly dependent on the use of effective surfactants or emulsifiers. This compound, also known as sodium myristyl phosphate, is an anionic surfactant that can play a crucial role in these processes.

As an alkyl phosphate ester, this compound possesses amphiphilic properties, meaning it has both a water-loving (hydrophilic) phosphate head and an oil-loving (hydrophobic) tetradecyl (C14) tail. This structure allows it to position itself at the oil-water interface, reducing the interfacial tension and enabling the formation of a stable emulsion. In microencapsulation, this is a critical step where the core material (often an oil or a substance dissolved in an oil) is dispersed as fine droplets in a continuous phase (usually water). The surfactant forms a protective layer around these droplets, preventing them from coalescing or clumping together. mdpi.comresearchgate.net

The choice of surfactant can significantly influence the characteristics of the resulting microcapsules, such as their size, stability, and the efficiency of core material encapsulation. The 14-carbon chain of this compound provides substantial hydrophobic character, which is effective in stabilizing emulsions containing a variety of non-polar core materials destined for integration into advanced materials. For instance, in the encapsulation of phase change materials (PCMs) for thermal energy storage applications, a stable emulsion is the precursor to forming a solid shell around the PCM droplets. While studies have documented the encapsulation of inorganic phosphate salts as PCMs, the use of alkyl phosphate surfactants like sodium myristyl phosphate is critical for the encapsulation of organic PCMs. google.com

The stability imparted by surfactants like this compound is vital not only during the initial emulsification but also throughout the subsequent encapsulation process, which may involve polymerization or other chemical reactions to form the capsule wall. A stable emulsion ensures a uniform distribution of the core material and leads to the formation of discrete, well-defined microcapsules. The properties of the surfactant layer can also influence the adhesion of the shell material to the core, impacting the mechanical integrity and release characteristics of the final microcapsule. The general utility of alkyl phosphate esters as emulsifiers suggests their suitability for these advanced material applications. innospec.com

Application in Surfactant-Enhanced Polymerization Processes

Surfactant-enhanced polymerization, particularly emulsion polymerization, is a widely used industrial process for the synthesis of a variety of polymers, often in the form of a stable aqueous dispersion known as a latex. In this process, surfactants play a multifaceted role, and phosphate esters like this compound, are recognized for their utility in producing polymers with desirable properties. google.com

The primary function of a surfactant in emulsion polymerization is to facilitate the formation and stabilization of monomer droplets and polymer particles in the aqueous phase. The process typically begins with the formation of an emulsion of the monomer in water, stabilized by the surfactant. This compound, with its amphiphilic nature, would be effective in creating a stable monomer emulsion. The polymerization is initiated in the aqueous phase, and the growing polymer chains enter surfactant micelles, which then become the primary sites of polymerization, forming polymer particles.

Phosphate ester surfactants are known to contribute to the production of latexes with good mechanical and electrolyte stability and low levels of coagulum (unwanted solid polymer). google.com The presence of the phosphate group can also enhance the color properties and heat resistance of the final polymer. google.com The choice of surfactant has a direct impact on several key aspects of the polymerization and the final product:

Particle Size and Distribution: The concentration and type of surfactant influence the number of micelles formed, which in turn determines the number of polymer particles. This affects the rate of polymerization and the final particle size and size distribution of the latex, which are critical for the application properties of the polymer, such as film formation and viscosity.

Latex Stability: this compound, as an anionic surfactant, imparts a negative charge to the surface of the polymer particles. This charge creates electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the latex during and after polymerization. The use of sodium phosphates in emulsion polymerization is known to be critical for maintaining the stability of the colloid and emulsion system. quora.com

Polymer Properties: The surfactant can also influence the molecular weight of the polymer. Furthermore, the phosphate ester group can be incorporated into the polymer structure, potentially modifying the surface properties of the final polymer film, such as adhesion and water resistance. For instance, polyacrylate sodium phosphate dispersants have been shown to improve the adhesive force and water resistance of dispersion film formings due to the presence of phosphate groups.

The performance of phosphate ester surfactants in emulsion polymerization can be tailored by controlling the ratio of mono-ester to di-ester forms. This allows for the optimization of properties such as emulsification and wetting to suit specific monomer systems and desired latex characteristics. innospec.com This versatility makes alkyl phosphates like this compound valuable components in the synthesis of advanced polymer materials.

Environmental Behavior and Fate

Biodegradation Pathways and Kinetics in Environmental Compartments

Direct studies detailing the biodegradation pathways and kinetics specifically for 1-tetradecanol (B3432657), phosphate (B84403), sodium salt are not extensively available in peer-reviewed literature. However, the degradation processes can be inferred from research on structurally similar compounds, such as other alkyl phosphate esters and linear alkyl surfactants.

The primary mechanism for the biological breakdown of this compound is expected to be enzymatic hydrolysis of the phosphate ester bond, followed by the degradation of the resulting alcohol (1-tetradecanol) and inorganic phosphate. Microbial enzymes, particularly phosphatases, are known to catalyze the hydrolysis of phosphate esters in the environment. nih.govnih.govresearchgate.net This initial cleavage would yield 1-tetradecanol and sodium phosphate.

Expected Biodegradation Pathway:

Enzymatic Hydrolysis: The P-O-C bond is cleaved by microbial extracellular or intracellular phosphatases, releasing the fatty alcohol and inorganic phosphate.

C₁₄H₂₉OPO₃Na₂ + H₂O --(Phosphatase)--> C₁₄H₂₉OH (1-Tetradecanol) + Na₂HPO₄

Aerobic Degradation of 1-Tetradecanol: The resulting 1-tetradecanol is a long-chain fatty alcohol, which is generally considered readily biodegradable under aerobic conditions. Microorganisms would likely metabolize it through β-oxidation, a common pathway for fatty acid and alcohol degradation, ultimately converting it to carbon dioxide and water.

Studies on other phosphate esters, such as tricresyl phosphates (TCPs), have shown that microbial consortia, including species of Sphingobacterium, Variovorax, and Flavobacterium, are capable of their degradation. nih.govresearchgate.net The process was found to involve hydrolysis and hydroxylation, with phosphatase enzymes playing a crucial role. nih.govresearchgate.net Similarly, the biodegradation of anionic surfactants like sodium lauryl ether sulfate (B86663) (SLES) by bacterial consortia has been well-documented, proceeding via the cleavage of the ether or sulfate bond followed by the degradation of the alkyl chain. nih.gov

The kinetics of biodegradation would depend heavily on environmental conditions such as temperature, pH, oxygen availability, and the presence of acclimated microbial populations. In general, as an anionic surfactant, 1-tetradecanol, phosphate, sodium salt is expected to be biodegradable, particularly in environments with active microbial communities like wastewater treatment plants and surface waters.

Environmental Partitioning and Distribution in Aquatic and Terrestrial Systems

The environmental distribution of this compound is dictated by its physical and chemical properties, which determine its partitioning between water, soil, sediment, and air. As a sodium salt, the compound is expected to be water-soluble and exist primarily as an anion in the aqueous phase.

The partitioning behavior can be estimated using parameters like the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the Henry's Law constant (H).

Table 7.2.1: Estimated Physicochemical Properties and Environmental Partitioning

| Property | Estimated Value | Interpretation and Environmental Compartment |

|---|---|---|

| Octanol-Water Partition Coefficient (log Kow) | ~5.1 (for non-salt form) | The non-salt form, myristyl phosphate, has a high log Kow, indicating a tendency to partition into organic matter. nih.gov The sodium salt is more hydrophilic, but the long tetradecyl chain will still drive significant adsorption to organic carbon in soil and sediment. |

| Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | High (estimated from Kow) | A high log Kow suggests a high log Koc. epa.gov The compound is expected to adsorb strongly to soil organic matter and sediment, reducing its mobility in groundwater but concentrating it in sludge and sediment. |

| Henry's Law Constant | Low / Negligible | As a salt, the compound has very low vapor pressure and is non-volatile. Therefore, partitioning from water to the atmosphere is not a significant environmental fate process. nih.gov |

| Water Solubility | Moderate to High | The presence of the charged phosphate and sodium group enhances water solubility compared to the parent alcohol. It will primarily be found in the water column or partitioned to solids. |

Due to its surfactant nature, this compound will tend to accumulate at interfaces. In aquatic systems, it will partition to the water's surface, suspended solids, and sediment. In terrestrial systems, its strong adsorption to organic carbon suggests it will be largely immobile in soil, with a low potential for leaching into groundwater unless the soil has very low organic content.

Detection and Monitoring of this compound in Environmental Matrices